molecular formula C9H9NOS B011829 2(3H)-Benzothiazolone,3,6-dimethyl-(9CI) CAS No. 100445-18-9

2(3H)-Benzothiazolone,3,6-dimethyl-(9CI)

Cat. No.: B011829
CAS No.: 100445-18-9
M. Wt: 179.24 g/mol
InChI Key: GORRQCDPRZIXNC-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family It is characterized by a benzene ring fused with a thiazole ring, with two methyl groups attached at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-1,3-benzothiazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with acetic anhydride can yield the desired benzothiazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods

In industrial settings, the production of 3,6-Dimethyl-1,3-benzothiazol-2(3H)-one may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3,6-Dimethyl-1,3-benzothiazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-1,3-benzothiazol-2(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the methyl groups.

    2-Methylbenzothiazole: A derivative with a single methyl group.

    6-Methylbenzothiazole: Another derivative with a single methyl group at a different position.

Uniqueness

3,6-Dimethyl-1,3-benzothiazol-2(3H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other benzothiazole derivatives.

Properties

IUPAC Name

3,6-dimethyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-3-4-7-8(5-6)12-9(11)10(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORRQCDPRZIXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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